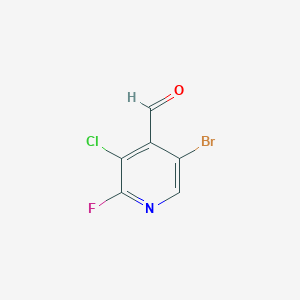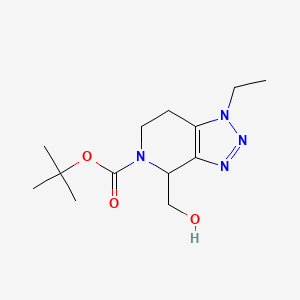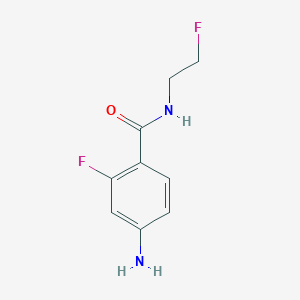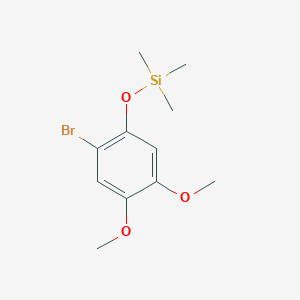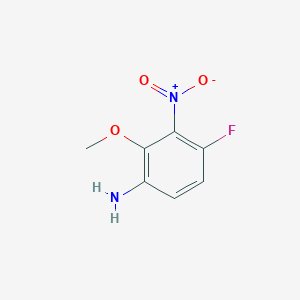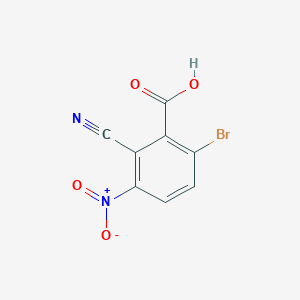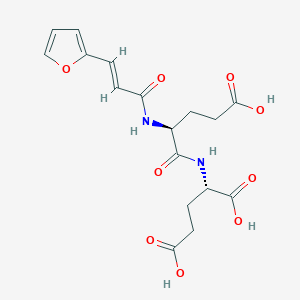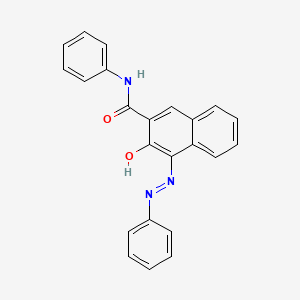
红铜
描述
Bronze Red is a unique compound known for its distinctive reddish hue, primarily composed of copper and tin. This compound is a type of bronze alloy, which has been historically significant and continues to find various applications in modern times. The reddish color is attributed to the specific proportions of copper and tin, along with other trace elements that may be present.
科学研究应用
Bronze Red has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its antimicrobial properties, particularly in medical devices and implants.
Medicine: Potential use in drug delivery systems and as an antimicrobial agent.
作用机制
Target of Action
Bronze Red, an amide class organic compound , is primarily used in the field of material science and art for its coloration properties
Result of Action
The primary result of Bronze Red’s action is the coloration of the material it is applied to. For instance, it is used in the creation of certain types of porcelain, where it contributes to the red coloration . The exact shade of red can vary depending on the specific formulation of Bronze Red and the firing conditions of the porcelain .
Action Environment
The action of Bronze Red can be influenced by various environmental factors. For instance, the firing temperature and duration can affect the final color produced in ceramics . In addition, Bronze Red, like other copper-based compounds, can undergo oxidation when exposed to air, resulting in a change in color . This is often seen as a patina that forms on the surface of bronze objects, which can range in color from green to red to black .
准备方法
Synthetic Routes and Reaction Conditions: Bronze Red can be synthesized through various methods, including traditional alloying techniques and modern industrial processes. The primary method involves melting copper and tin together in specific proportions, typically around 88% copper and 12% tin . The molten mixture is then cooled and solidified to form the alloy.
Industrial Production Methods: In industrial settings, Bronze Red is produced using large-scale furnaces where copper and tin are melted together. The process involves precise control of temperature and composition to ensure the desired properties of the alloy. Additives such as zinc, lead, or phosphorus may be included to enhance specific characteristics like hardness or corrosion resistance .
化学反应分析
Types of Reactions: Bronze Red undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are common, especially when exposed to atmospheric conditions, leading to the formation of a patina on the surface. This patina, primarily composed of copper oxides, provides a protective layer against further corrosion .
Common Reagents and Conditions:
Oxidation: Exposure to air and moisture.
Reduction: Hydrogen glow discharge plasma can be used to reduce oxidized bronze surfaces.
Substitution: Reactions with other metals or alloys to form different bronze compositions.
Major Products Formed:
Oxidation: Copper oxides (CuO, Cu2O).
Reduction: Metallic copper (Cu), tin (Sn), and other alloying elements.
相似化合物的比较
Bronze Red can be compared with other similar compounds such as:
Silicon Bronze: Contains silicon as an alloying element, providing enhanced strength and corrosion resistance.
Aluminum Bronze: Contains aluminum, offering superior resistance to oxidation and corrosion, especially in marine environments.
Uniqueness: Bronze Red stands out due to its specific composition and the resulting reddish hue, which is not commonly found in other bronze alloys. Its unique combination of properties makes it suitable for both artistic and industrial applications.
属性
IUPAC Name |
3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUHTVDGHDRPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652379 | |
| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-75-1 | |
| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical composition of Bronze Red pigment?
A1: While the exact chemical composition of Bronze Red is not explicitly provided in the papers, several clues suggest it likely involves metallic copper. One study mentions the use of a "bronze red agent" [], implying a pre-existing pigment. Another study analyzes ancient bronze compositions, noting variations in copper and tin content for different applications []. These findings suggest Bronze Red likely falls within the spectrum of copper-based pigments, potentially a copper oxide or a copper alloy.
Q2: Are there any spectroscopic data available for Bronze Red?
A2: Unfortunately, the provided research papers do not delve into detailed spectroscopic analysis of Bronze Red. To obtain such information, further research focusing on characterizing this specific pigment would be necessary.
Q3: How does the production method influence the properties of Bronze Red pigment?
A3: Research indicates that different production methods significantly impact the final pigment characteristics. One study highlights a "pollution-free low temperature" method for creating a Bronze Red pastel pigment []. This process utilizes quartz, feldspar, boric acid, alumina, lithium carbonate, calcium carbonate, magnesium oxide, and zirconium silicate, melted at specific temperatures and then mixed with a "bronze red agent." The resulting pigment exhibits a vibrant pink hue, high gloss, and excellent bonding properties with glaze []. Another study explores a supercritical antisolvent process for producing submicronic Bronze Red particles, emphasizing the influence of solvent choice (ethanol or acetone), temperature, pressure, and flow rate on particle size and morphology [].
Q4: What are the primary applications of Bronze Red pigment?
A4: The research papers primarily focus on Bronze Red as a pigment for artistic and decorative purposes. One study mentions its use in pastels, highlighting its ability to achieve a traditional decorative effect similar to the Bronze Red pastels of Jingdezhen []. Another study discusses its use in seal inks, demonstrating its prevalence in various Chinese provinces []. A patent describes incorporating Bronze Red into a halogen-free encapsulating material, suggesting potential applications in flame retardant materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)

